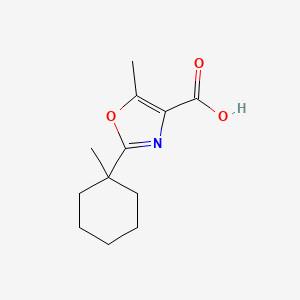![molecular formula C8H15NO2 B12894227 [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of a tert-butyl group and a methanol moiety attached to an oxazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl group into the oxazoline ring, followed by reduction and purification steps . This method offers advantages in terms of scalability, safety, and sustainability.
化学反应分析
Types of Reactions
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the oxazoline ring or the methanol moiety.
Substitution: The tert-butyl group or the methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with ketone or aldehyde functionalities, while reduction can produce alcohols or amines.
科学研究应用
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol can be compared with other oxazoline derivatives and similar compounds:
[(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate: This compound has a similar oxazoline ring structure but with different substituents, leading to distinct properties and applications.
Tert-butyl (3R, 5R)-3,5-dihydroxy-7-N-phthaloylimino heptanonate: Another related compound with a tert-butyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3/t6-/m1/s1 |
InChI 键 |
QKZPPUZEXMEYMU-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)(C)C1=NO[C@H](C1)CO |
规范 SMILES |
CC(C)(C)C1=NOC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
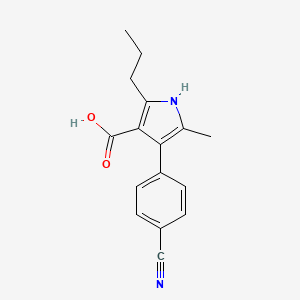
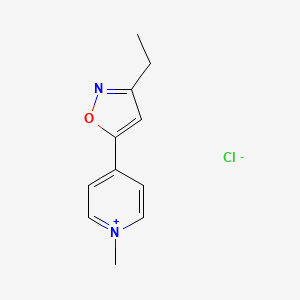
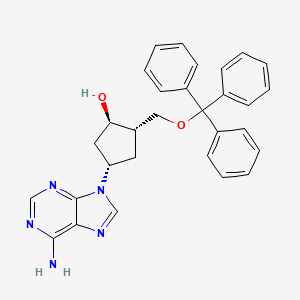
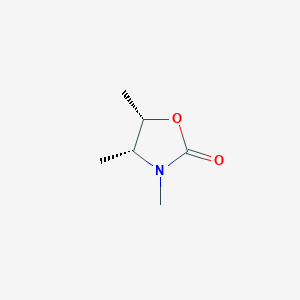
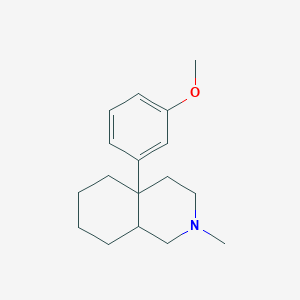
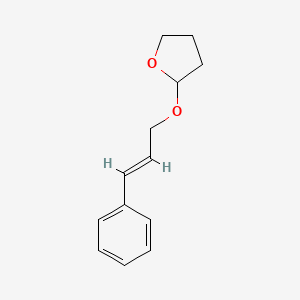
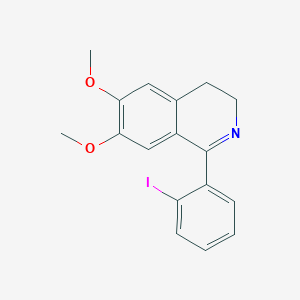
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
